molecular formula C26H24ClN3O2S3 B15097549 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B15097549
M. Wt: 542.1 g/mol
InChI Key: KMHKUVMDHNRVJV-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 1,3-thiazole core substituted at the 5-position with a 2-chlorobenzyl group and a butanamide chain linked to a (5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety. The Z-configuration of the benzylidene group is critical for its conformational stability and biological interactions . Its synthesis involves multi-step protocols, including the acylation of 5-(2-chlorobenzyl)thiazol-2-amine with chloroacetyl chloride, followed by sulfur-morpholine-mediated cyclization to form the thiazolidinone ring .

Properties

Molecular Formula

C26H24ClN3O2S3

Molecular Weight

542.1 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C26H24ClN3O2S3/c1-2-17-9-11-18(12-10-17)14-22-24(32)30(26(33)35-22)13-5-8-23(31)29-25-28-16-20(34-25)15-19-6-3-4-7-21(19)27/h3-4,6-7,9-12,14,16H,2,5,8,13,15H2,1H3,(H,28,29,31)/b22-14-

InChI Key

KMHKUVMDHNRVJV-HMAPJEAMSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorobenzyl group. The thiazolidinone moiety is then synthesized and coupled with the thiazole intermediate. Finally, the butanamide group is introduced under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone moiety to thiazolidine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in the combination of a 2-chlorobenzyl-substituted thiazole and a 4-ethylbenzylidene-thiazolidinone. Below is a comparison with key analogs:

Compound Core Structure Substituents Key Features Biological Activity Reference
Target Compound Thiazole + Thiazolidinone 2-Chlorobenzyl (thiazole); 4-Ethylbenzylidene (thiazolidinone) Z-configuration, butanamide linker Not reported (analogs show anticancer/antidiabetic)
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Benzothiazole + Benzoxazole 5-Chlorobenzoxazole; benzothiazole Dual heterocyclic system, butanamide linker Antidiabetic potential (docking on 3-TOP protein)
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Thiazolidinone + Acetamide Varied benzylidene groups (e.g., 4-Cl, 4-OCH₃) Focus on thiazolidinone modifications Cytotoxic activity (structure-activity relationship studied)
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide Thiazolidinone + Benzamide 2-Chlorobenzamide; 3-methoxy-4-propoxybenzylidene Extended aromatic substitution Not reported (structural similarity to kinase inhibitors)
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide Thiazole + Imidazole Varied R groups (e.g., 4-Cl, 4-CH₃) Morpholine-derived intermediates Anticancer activity (NCI screening)

Functional and Pharmacological Comparisons

  • Anticancer Potential: Compounds with thiazole-thiazolidinone hybrids, such as those in , demonstrated moderate to potent activity against cancer cell lines (e.g., leukemia, breast cancer) via mechanisms involving kinase inhibition or apoptosis induction. The target compound’s 4-ethylbenzylidene group may enhance lipophilicity and membrane penetration compared to simpler benzylidene analogs .
  • The target compound’s thiazolidinone moiety is structurally analogous to glitazones, which are PPAR-γ agonists, suggesting possible hypoglycemic activity .
  • Synthetic Yields: The target compound’s synthesis (via chloroacetylation and cyclization) achieves yields comparable to similar protocols (e.g., 70–80% for thiazolidinone formation) , whereas reports a 76% global yield for a two-step synthesis of its analog .

Key Structural Determinants of Bioactivity

  • Thiazolidinone Modifications: The 4-ethylbenzylidene group in the target compound likely increases steric bulk and hydrophobic interactions relative to smaller substituents (e.g., 4-Cl in ), which could influence selectivity in biological targets .

Biological Activity

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features several functional groups, including a thiazole ring and a thiazolidinone moiety, which may contribute to its pharmacological properties.

Molecular Characteristics

The molecular formula of this compound is C26H24ClN3O2S3, with an approximate molecular weight of 542.1 g/mol. The structural diversity of this compound allows for various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar thiazole and thiazolidinone structures have shown cytotoxic effects against various human cancer cell lines. For instance, derivatives have been tested against leukemia (HL-60), lung (A549), lymphoma (Raji), and breast cancer (MDA-MB-201) cell lines, demonstrating IC50 values in the low micromolar range .
  • Antimicrobial Properties : Thiazole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group may enhance this activity by facilitating interactions with bacterial membranes or enzymes .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways involved in cell proliferation and apoptosis. This mechanism is particularly relevant in cancer treatment strategies where inhibiting specific enzymes can lead to reduced tumor growth.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular receptors or enzymes, leading to altered cellular functions and potential therapeutic effects.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound better, a comparison with related thiazole derivatives can be made:

Compound NameStructure FeaturesBiological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamideSimilar thiazole structureModerate anticancer activity
5-(2-chlorobenzylidene)-4-thiazolidinoneLacks butanamide groupAntimicrobial activity against Gram-positive bacteria
N-(4,5-dihydrothiazole) derivativeDihydrothiazole ringReduced cytotoxicity compared to thiazole derivatives

This table highlights how variations in substituents and structural features influence biological activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of thiazole and thiazolidinone compounds to evaluate their biological activities. For example:

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of thiazolidinone derivatives found that certain modifications led to enhanced activity against specific cancer cell lines .
  • Antimicrobial Testing : Another research effort demonstrated that thiazole derivatives exhibited significant antimicrobial properties against both bacterial strains and fungal species .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-...]butanamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step heterocyclic reactions. For example, the thiazole core is constructed via cyclization of thiourea derivatives with α-haloketones, followed by coupling with the thiazolidinone moiety. Key steps include:

  • Thiazole formation : Reacting 2-amino-5-(2-chlorobenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine (base) and dioxane (solvent) at 20–25°C .
  • Thiazolidinone conjugation : The Z-configuration of the benzylidene group is achieved using Knoevenagel condensation under acidic conditions (e.g., glacial acetic acid) .
  • Optimization : Reaction time, solvent polarity (e.g., ethanol vs. DMF), and temperature are adjusted to maximize yield (70–85%) and purity. TLC and NMR monitor intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration via coupling constants) and detects impurities. DMSO-d₆ is preferred for solubility .
  • X-ray crystallography : SHELX programs refine crystal structures to resolve stereochemical ambiguities. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 568.5 g/mol) and fragmentation patterns .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Assays :

  • Anticancer : NCI-60 cell line panels assess cytotoxicity (IC₅₀ values). Compounds with thiazole-thiazolidinone hybrids often target tubulin or topoisomerases .
  • Antimicrobial : Broth microdilution tests (MIC against S. aureus, E. coli) evaluate broad-spectrum activity .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, EGFR kinases) quantify IC₅₀ using recombinant proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Approach :

  • Core modifications : Replace the 4-ethylbenzylidene group with electron-withdrawing substituents (e.g., -NO₂) to enhance electrophilicity and target binding .
  • Side-chain engineering : Introduce sulfonamide or pyrrolidine groups to improve solubility and metabolic stability .
  • Data-driven design : QSAR models correlate logP, polar surface area, and H-bond donors/acceptors with bioavailability .

Q. How are contradictions in preclinical data (e.g., in vitro vs. in vivo efficacy) resolved?

  • Strategies :

  • PK/PD modeling : Microdose clinical trials (e.g., human ¹⁴C studies) bridge species-dependent metabolic disparities .
  • Metabolite profiling : LC-MS identifies active/toxic metabolites. For example, oxidative cleavage of the thiazolidinone ring may reduce activity .
  • Formulation adjustments : Nanoencapsulation or prodrug strategies address poor aqueous solubility (<10 µg/mL) .

Q. What computational methods predict binding modes and selectivity for biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) : Simulates interactions with NaV1.7 channels or kinase ATP-binding pockets. The thioxo group often chelates Mg²⁺ ions in catalytic sites .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Pharmacophore mapping (MOE) : Aligns electrostatic/hydrophobic features with known inhibitors to prioritize derivatives .

Q. How can reaction scalability challenges (e.g., low yields in multi-step synthesis) be mitigated?

  • Solutions :

  • Flow chemistry : Continuous-flow reactors enhance reproducibility of exothermic steps (e.g., diazomethane formation) and reduce byproducts .
  • DoE optimization : Central composite designs identify critical factors (e.g., catalyst loading, residence time) for maximizing yield .
  • Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) improves safety and E-factor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.